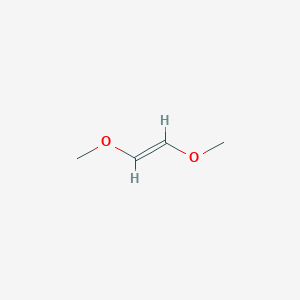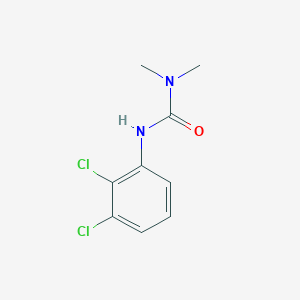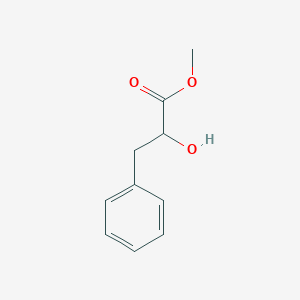
Methyl 2-hydroxy-3-phenylpropanoate
Übersicht
Beschreibung
“Methyl 2-hydroxy-3-phenylpropanoate” is a chemical compound with the CAS Number: 13674-16-3 and Molecular Weight: 180.2 . It is also known as “D-3-Phenyllactic Acid Methyl Ester”, “Methyl ®-2-Hydroxy-3- phenylpropionate”, "®-2-Hydroxy-3-phenylpropionic Acid Methyl Ester" .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-3-phenylpropanoate” has been reported in several studies . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .Molecular Structure Analysis
The molecular formula of “Methyl 2-hydroxy-3-phenylpropanoate” is C10H12O3 . The structure includes a phenyl group attached to a propanoate group with a hydroxy (OH) group on the second carbon .Chemical Reactions Analysis
The cis/trans structures of erythro (±) compound 5 and threo (±) compound 8 were determined by 1H NMR spectra . The OH signal of cis structure of erythro (±) compound 5 at 3.91 ppm (1H, br s) and a higher field signal at 2.76 ppm (1H, br s) attributed to the same group of trans-structure of threo (±) compound 8 .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-3-phenylpropanoate” is a solid or semi-solid or liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 286.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Erythro and Threo Isomers
Methyl 2-hydroxy-3-phenylpropanoate can be used in the synthesis of Erythro and Threo isomers . The Erythro isomer is obtained by simple reduction using sodium borohydride in methanol at -40°C . The Erythro isomer can then be effectively converted into its Threo isomer with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
Intermediates in Organic Synthesis
Chiral β-hydroxy acids, which include structures like Methyl 2-hydroxy-3-phenylpropanoate, act as important intermediates in organic synthesis . They are typically present in lipids and constitute a wide range of natural products characterized by valuable chemical and medicinal properties .
Component in Lipopolysaccharides
β-Hydroxy acid structures with long open-chain, such as Methyl 2-hydroxy-3-phenylpropanoate, are among the oleophilic elements of lipopolysaccharides within cells .
Component in Biologically Active Depsipeptides
A variety of biologically active depsipeptides, isolated from organisms (mostly marine), possess β-hydroxy acids . These compounds have been found to exhibit various biological activities.
Component in Beauveriolide
Beauveriolide, a reducer of lipid droplet formation in macrophages, contains a β-hydroxy acid building block that bears a branched open-chain . This compound does not display cytotoxic effect .
Component in Dolastatin
Dolastatin, a linear depsipeptide, exhibits cytotoxic anti-meiotic activity . The centrally set β-hydroxy acid of dolastatin belongs to the statin family which shares the common structural feature of a further chiral centre bearing the γ-amino substituent .
Component in γ-Amino β-hydroxybutyric acid (GABOB)
GABOB is a well-known neuromodulator in the mammalian central nervous system, and it is used as a hypotensive drug, and carnitine drug involved in human metabolism via the transport of long chain fatty acids into mitochondria .
Component in Statins
Statins are a class of drugs often prescribed to help lower cholesterol levels in the blood. The association of statins with the actual multidrug therapy effectively reduces mycobacterial viability .
Wirkmechanismus
Target of Action
Methyl 2-hydroxy-3-phenylpropanoate is a chemical compound
Biochemical Pathways
It is known that chiral β-hydroxy acids, which include compounds similar to methyl 2-hydroxy-3-phenylpropanoate, are present in lipids and are part of the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides
Result of Action
It is known that β-hydroxy acids, which include compounds similar to methyl 2-hydroxy-3-phenylpropanoate, are involved in human metabolism via the transport of long chain fatty acids into mitochondria .
Safety and Hazards
“Methyl 2-hydroxy-3-phenylpropanoate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-phenylpropanoate | |
CAS RN |
13674-16-3 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

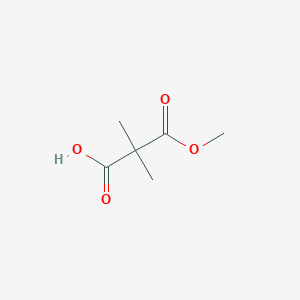
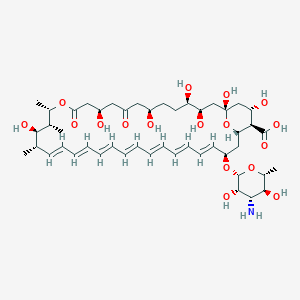




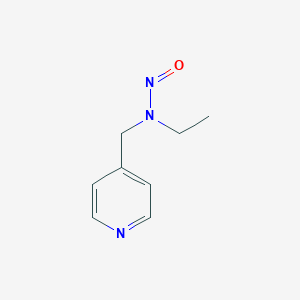
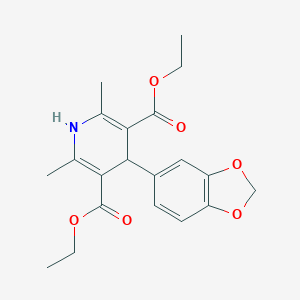
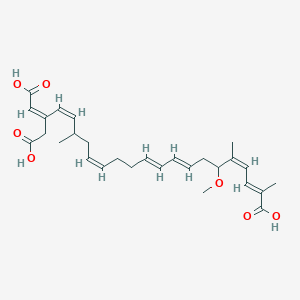
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)
